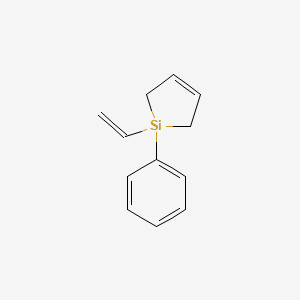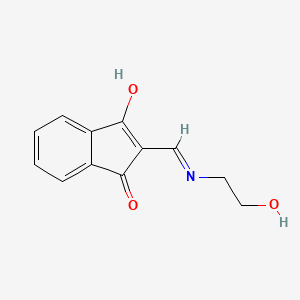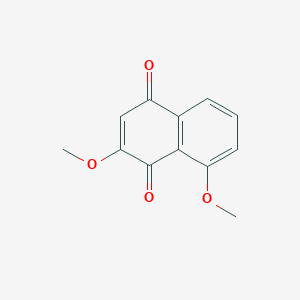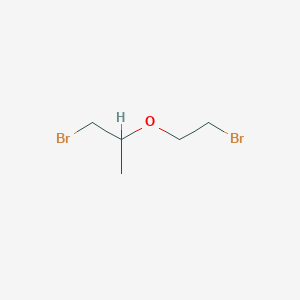
Propane, 1-bromo-2-(2-bromoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1-bromo-2-(2-bromoethoxy)- is an organic compound with the molecular formula C5H10Br2O It is a brominated ether, which means it contains both bromine and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane, 1-bromo-2-(2-bromoethoxy)- can be synthesized through the reaction of 1,2-dibromoethane with propylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in 1,2-dibromoethane is replaced by the propylene oxide moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1-bromo-2-(2-bromoethoxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the major products.
Oxidation: Carbonyl compounds such as aldehydes and ketones are formed.
Aplicaciones Científicas De Investigación
Propane, 1-bromo-2-(2-bromoethoxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of propane, 1-bromo-2-(2-bromoethoxy)- involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The ether group can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a methoxy group instead of a bromo group.
1-Bromo-2-methylpropane: Contains a methyl group instead of the bromoethoxy group.
1-Bromopropane: A simpler structure with only one bromine atom.
Uniqueness
Propane, 1-bromo-2-(2-bromoethoxy)- is unique due to the presence of both bromine and ether functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
52250-76-7 |
|---|---|
Fórmula molecular |
C5H10Br2O |
Peso molecular |
245.94 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromoethoxy)propane |
InChI |
InChI=1S/C5H10Br2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3 |
Clave InChI |
GMBJMUXHZUREOG-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


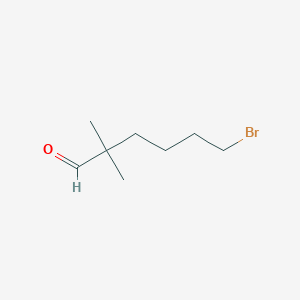
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
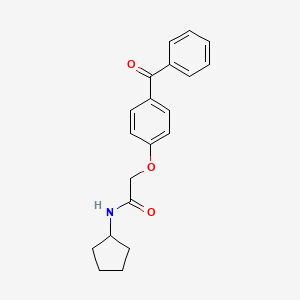
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)


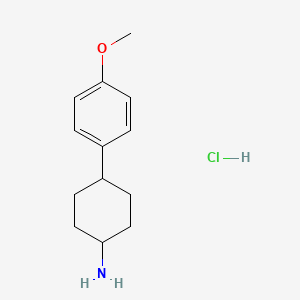
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
